molecular formula C11H10BrF2NO2 B6357463 (4-Bromo-2,5-difluorophenyl)(morpholino)methanone CAS No. 1613051-41-4

(4-Bromo-2,5-difluorophenyl)(morpholino)methanone

Cat. No.: B6357463
CAS No.: 1613051-41-4
M. Wt: 306.10 g/mol
InChI Key: RWOIEQSPWJFKQF-UHFFFAOYSA-N
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Description

(4-Bromo-2,5-difluorophenyl)(morpholino)methanone: is an organic compound with the molecular formula C11H10BrF2NO2 It is a halogenated heterocyclic compound that contains bromine and fluorine atoms attached to a phenyl ring, along with a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,5-difluoroaniline and morpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or tetrahydrofuran (THF). A catalyst, such as palladium on carbon (Pd/C), may be used to facilitate the reaction.

    Reaction Steps: The 4-bromo-2,5-difluoroaniline is first reacted with a suitable reagent to form an intermediate compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (4-Bromo-2,5-difluorophenyl)(morpholino)methanone can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: NaOH, K2CO3, solvents like THF or ethanol.

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, solvents like ether or THF.

Major Products Formed:

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its unique structure.

Biology:

    Biochemical Studies: Utilized in biochemical studies to investigate enzyme interactions and protein binding.

Medicine:

    Drug Development: Potential use in the development of pharmaceutical compounds due to its bioactive properties.

Industry:

    Material Science: Applied in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • (4-Bromophenyl)(morpholino)methanone
  • (2-Bromophenyl)(morpholino)methanone
  • (4-Bromo-2,5-dimethoxyphenethylamine)

Uniqueness:

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-bromo-2,5-difluorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO2/c12-8-6-9(13)7(5-10(8)14)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOIEQSPWJFKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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